molecular formula C6H11NO4 B556411 N-Acetylthreonine CAS No. 17093-74-2

N-Acetylthreonine

Katalognummer: B556411
CAS-Nummer: 17093-74-2
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: PEDXUVCGOLSNLQ-WUJLRWPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetylthreonine belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. This compound has been primarily detected in feces.
N-acetyl-L-threonine is a N-acetyl-L-amino acid that is the N-acetyl derivative of L-threonine. It is a L-threonine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-threoninate.

Wirkmechanismus

Target of Action

N-Acetylthreonine, also known as Ac-thr-oh, is thought to exert its mechanism of action through the enzyme threonine acetyltransferase . This enzyme is responsible for catalyzing threonine’s acetylation process . It is also associated with serum- and glucocorticoid-inducible kinase 1 , a serine/threonine protein kinase that modulates angiotensin II and sodium reabsorption in tubular cells .

Mode of Action

The compound interacts with its targets, leading to the acetylation of threonine, a process catalyzed by threonine acetyltransferase . This interaction results in the modulation of angiotensin II and sodium reabsorption in tubular cells, contributing to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins .

Biochemical Pathways

This compound is a product of threonine metabolism . The acetylation of threonine can occur through the action of N-acylpeptide hydrolase from peptides generated by proteolytic degradation . This process plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of this compound leads to the modulation of angiotensin II and sodium reabsorption in tubular cells . This can contribute to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins . It also influences the immune system’s modulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its absorption and distribution in the body.

Biologische Aktivität

N-Acetylthreonine (NAT) is a derivative of the amino acid threonine, classified as an N-acyl-alpha amino acid. This compound exhibits significant biological activity, particularly in protein modification and metabolic pathways. Understanding its biological implications involves exploring its synthesis, enzymatic interactions, and physiological roles.

This compound has the chemical formula C6H11NO4C_6H_{11}NO_4 and is synthesized through N-terminal acetylation processes. This reaction is catalyzed by N-acetyltransferases (NATs), which attach an acetyl group to the amino group of threonine. NATs are critical in post-translational modifications, influencing protein stability and function.

2.1 Protein Modification

N-terminal acetylation, including that of threonine residues, is a prevalent modification in eukaryotic proteins. Approximately 85% of human proteins and 68% of yeast proteins undergo this modification, which affects various protein characteristics such as:

  • Stability : Acetylation can enhance protein stability by protecting against proteolysis.
  • Folding : The presence of an acetyl group alters the folding dynamics of proteins.
  • Protein-Protein Interactions : The charge and hydrophobicity changes due to acetylation can create new interaction surfaces, facilitating complex formation.

The detailed mechanisms of these interactions are summarized in Table 1.

PropertyEffect of this compound
StabilityIncreases protein half-life
FoldingModifies folding pathways
InteractionAlters binding affinities with other proteins

2.2 Enzymatic Activity

This compound can influence enzymatic activities related to metabolic pathways. For instance, it has been implicated in the modulation of enzymes involved in glucose metabolism, potentially impacting insulin secretion and glucose uptake.

3.1 Antidiabetic Properties

Recent studies have explored the antidiabetic potential of various natural compounds, including this compound. Research indicates that compounds with similar structures can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion (Table 2).

CompoundEnzyme TargetedInhibition Effect
This compoundα-AmylaseModerate
Similar Compoundsα-GlucosidaseHigh

These findings suggest that this compound may contribute to lowering blood glucose levels by inhibiting carbohydrate-digesting enzymes.

3.2 Uremic Toxins

This compound has been classified as a uremic toxin when present in high concentrations. It is associated with renal dysfunction and cardiovascular diseases due to its accumulation in patients with impaired kidney function. This highlights the importance of monitoring this compound levels in clinical settings.

4.

This compound plays a multifaceted role in biological systems through its involvement in protein modifications and metabolic processes. Its potential therapeutic applications, particularly in diabetes management and renal health, warrant further investigation. Continued research into its mechanisms will enhance our understanding of its biological significance and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Biochemical and Pharmacological Applications

1.1 Protein Modification

N-Acetylthreonine is classified as an N-acyl-alpha amino acid, which plays a significant role in the post-translational modification of proteins. N-terminal acetylation is a common modification that affects protein stability, localization, and function. Studies indicate that approximately 85% of human proteins undergo N-terminal acetylation, which is crucial for their biological activity . The incorporation of this compound in protein synthesis can enhance the stability and functionality of therapeutic proteins.

1.2 Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound in various models of neurodegeneration. For instance, studies involving animal models of lysosomal storage disorders have shown that this compound can improve motor functions and extend lifespan by modulating metabolic pathways related to neuroprotection . The efficacy of this compound in these contexts suggests its potential as a therapeutic agent for neurological diseases.

Toxicological Assessments

2.1 Safety Profile

Toxicological studies have demonstrated that this compound exhibits a favorable safety profile. In acute toxicity tests on Sprague-Dawley rats, no adverse effects were observed at high doses (up to 2000 mg/kg), indicating that it does not pose a significant risk for mutagenicity or genotoxicity . The no-observed-adverse-effect-level (NOAEL) was established at approximately 848 mg/kg/day for repeated exposure, further supporting its safety for potential therapeutic use.

Clinical Applications

3.1 Nutritional Support

This compound may be utilized in nutritional formulations, particularly in parenteral nutrition settings where patients cannot tolerate oral intake. Its incorporation can provide essential nitrogen sources while potentially enhancing protein synthesis through its effects on amino acid metabolism .

3.2 Research on Disease Models

Recent studies have employed this compound in various disease models to investigate its pharmacological effects. For example, its application in preclinical trials has shown promise in delaying disease progression in models of Niemann-Pick disease type C, where it positively influenced metabolic pathways related to lipid metabolism and neuroprotection .

Case Studies and Research Findings

Study Objective Findings
Study on NeuroprotectionEvaluate the effects on motor function in Npc1 −/− miceThis compound improved ataxia and extended lifespan when administered pre-symptomatically
Toxicity AssessmentDetermine safety profileNo mutagenicity or significant adverse effects at high doses; established NOAEL
Protein Acetylation StudyInvestigate post-translational modificationsConfirmed widespread occurrence of N-terminal acetylation across eukaryotic proteins

Analyse Chemischer Reaktionen

N-terminal Acetylation

  • N-acetyltransferases (NATs) The majority of eukaryotic N-terminal-acetylation reactions occur through NATs . NAT enzymes' substrate specificities are mainly determined by the first two N-terminal residues of the target protein . For example, the human NatA complex co-translationally acetylates N-termini that bear a small amino acid such as alanine, serine, threonine or cysteine .
  • Hydrolases N-acetylated amino acids, like this compound, can be released by N-acylpeptide hydrolases from peptides generated by proteolytic degradation .

Deblocking of N-Acetyl Serine and N-Acetyl Threonine Residues

A method exists for deblocking amino-terminal N-acetyl serine and N-acetyl threonine residues in proteins and peptides to allow sequencing by the Edman degradation technique .

  • Process The N-terminal amino acid of the protein or peptide in a basic environment couples to phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) derivative. The PTC derivative then cleaves using an anhydrous strong acid, such as trifluoroacetic acid, to form an anilinothiazolinone (ATZ) derivative of the N-terminal amino acid and free peptide, which is the original protein or peptide with the N-terminal amino acid residue removed . The (ATZ) amino acid derivative is then converted to a phenylthiohydantoin (PTH) amino acid derivative, which can be analyzed by chromatography. These steps are repeated for each amino acid residue that becomes the terminal residue as a result of the preceding step .
  • Reaction Conditions Trifluoroacetic acid is used in large excess (20 to 40,000 equivalents) for 2 to 15 minutes at 30 to 60°C . Shorter times and lower temperatures can result in insufficient reaction, decreasing yields. Longer times and higher temperatures can increase splitting at bonds in addition to the one between the terminal acetyl and the nitrogen to which it is attached . The reaction involves an acid-catalyzed N ⇀ O shift of the acetyl group .

O→N-Acetyl Shift

O-acetylserine and O-acetylthreonine undergo an O→N-acetyl shift, and the reaction rate for O-acetylthreonine is greater than that of O-acetylserine . An attempt to separate serine and threonine from their mixture by utilizing the difference in the rates of the reaction was unsuccessful because the shift reaction was affected by many factors, including the ionic strength of inorganic salts present, pH of the reaction medium, and the reaction temperature .

N-Methylation

N-methylation of amino acids is a common motif in nonribosomal peptide synthesis .

  • N-methylation can occur via alkylation. For example, N-methyl-D-alanine can be synthesized by converting ethyl-L-lactate to a triflate, followed by treatment with N-benzyl-N-methylamine .
  • N-methylation of trifluoroacetamides can occur under mild conditions using anhydrous acetone and potassium carbonate with methyl iodide as the alkylating agent .

Acylation

N-terminal acylation of peptides and proteins can be achieved with high selectivity to introduce functional groups . N-acylation has been achieved selectively at the N-terminal α-amine .

Eigenschaften

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168975
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17093-74-2
Record name N-Acetyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylthreonine
Reactant of Route 2
Reactant of Route 2
N-Acetylthreonine
Reactant of Route 3
Reactant of Route 3
N-Acetylthreonine
Reactant of Route 4
Reactant of Route 4
N-Acetylthreonine
Reactant of Route 5
N-Acetylthreonine
Reactant of Route 6
N-Acetylthreonine
Customer
Q & A

Q1: What is the biological significance of N-acetylthreonine and how does its presence in circulation relate to renal function?

A1: this compound is a modified amino acid that has emerged as a potential biomarker for declining renal function, especially in patients with diabetes. While its exact biological role remains unclear, studies suggest it may reflect altered amino acid metabolism and tubular injury. For instance, in a prospective study involving patients with type 1 diabetes and chronic kidney disease, elevated serum levels of this compound were linked to a faster decline in renal function and an increased risk of end-stage renal disease [, ]. These associations were independent of traditional risk factors, highlighting its potential as a prognostic indicator.

Q2: Can metabolomics be used to predict the progression of renal dysfunction in patients with type 2 diabetes?

A2: Yes, metabolomics shows promise in predicting renal decline in type 2 diabetes. A study using gas chromatography/mass spectroscopy and ultra-high performance liquid chromatography/mass spectrometry identified a panel of serum metabolites, including this compound, that could predict both declining estimated glomerular filtration rate (eGFR) and increased albuminuria in these patients []. This suggests that metabolic profiling could enhance risk stratification and early intervention strategies for diabetic kidney disease.

Q3: How does this compound relate to muscle metabolism and the impact of interventions like high-protein diets and neuromuscular electrical stimulation?

A3: Research indicates a potential link between this compound, muscle metabolism, and interventions like high-protein diets combined with neuromuscular electrical stimulation (HPRO+NMES). In a study examining the effects of HPRO+NMES on patients recovering from aneurysmal subarachnoid hemorrhage, this compound emerged as one of the key metabolites associated with protein intake and muscle volume preservation []. This suggests that this compound may be involved in the metabolic pathways influenced by HPRO+NMES, potentially contributing to its beneficial effects on muscle health.

Q4: Does physical activity influence the levels of this compound in the body?

A4: Yes, research indicates a strong association between physical activity and this compound levels. A study utilizing doubly labeled water, accelerometers, and dietary recalls to assess physical activity levels found that higher physical activity was associated with altered levels of 164 metabolites, including this compound []. This underscores the broad influence of physical activity on metabolic pathways and suggests a potential role for this compound in mediating some of these effects.

Q5: Can this compound levels be used to assess disease severity and clinical behavior in patients with pulmonary sarcoidosis?

A5: Preliminary research suggests a potential link between this compound levels and pulmonary sarcoidosis. A metabolomics study on sarcoidosis patients identified this compound as one of the amino acids differentially expressed in the plasma of these individuals compared to controls []. Furthermore, this compound levels showed a correlation with forced vital capacity, a measure of lung function, in these patients. While further research is needed to validate these findings, this suggests a potential role for this compound as a biomarker in understanding and managing sarcoidosis.

Q6: Is there a connection between this compound and breast cancer risk?

A6: Emerging evidence suggests a potential link between this compound and breast cancer risk, possibly mediated by physical activity. A study examining the association between physical activity-associated metabolites and breast cancer risk found that this compound, along with other metabolites, was associated with a reduced risk of postmenopausal breast cancer []. This suggests that this compound, potentially influenced by physical activity, could play a role in the metabolic pathways involved in breast cancer development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.